molecular formula C13H15NO4 B8495061 Benzyl 2-formylmorpholine-4-carboxylate

Benzyl 2-formylmorpholine-4-carboxylate

Cat. No.: B8495061
M. Wt: 249.26 g/mol
InChI Key: DTDURKKZGXQXMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-formylmorpholine-4-carboxylate is a morpholine-derived compound featuring a benzyl ester at the 4-position and a formyl group (-CHO) at the 2-position of the morpholine ring. Morpholine derivatives are widely utilized in pharmaceutical and organic synthesis due to their versatility as building blocks for drug candidates, catalysts, or ligands. The formyl group at position 2 provides a reactive aldehyde moiety, which may facilitate further functionalization (e.g., condensation or nucleophilic addition reactions).

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

benzyl 2-formylmorpholine-4-carboxylate

InChI

InChI=1S/C13H15NO4/c15-9-12-8-14(6-7-17-12)13(16)18-10-11-4-2-1-3-5-11/h1-5,9,12H,6-8,10H2

InChI Key

DTDURKKZGXQXMS-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1C(=O)OCC2=CC=CC=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Benzyl 2-formylmorpholine-4-carboxylate with two analogous morpholine derivatives from the provided evidence: Ethyl 4-benzylmorpholine-2-carboxylate and Benzyl 2-(aminomethyl)morpholine-4-carboxylate. Key structural and functional differences are highlighted.

Table 1: Structural and Functional Comparison of Morpholine Derivatives

Compound Name Substituent at Position 2 Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) CAS Number Purity (%) Available Quantities
This compound Formyl (-CHO) Benzyl ester Not provided Not provided Not provided Not provided Not provided
Ethyl 4-benzylmorpholine-2-carboxylate Ethyl ester Benzyl group C14H19NO3 249.30 135072-32-1 95 1g, 5g, 250mg, 25g, 10g
Benzyl 2-(aminomethyl)morpholine-4-carboxylate Aminomethyl (-CH2NH2) Benzyl ester C13H18N2O3 250.13 317365-31-4 Not provided Not provided

Key Differences and Implications:

Substituent Reactivity: The formyl group in the target compound offers a reactive aldehyde site, enabling conjugation with amines or hydrazines, which is critical in synthesizing Schiff bases or hydrazones. In contrast, the aminomethyl group in provides a primary amine, useful for amidation or alkylation reactions, while the ethyl ester in may enhance lipophilicity and metabolic stability compared to benzyl esters.

Biological Activity: The aminomethyl substituent in could enhance interactions with biological targets (e.g., enzymes or receptors) via hydrogen bonding or ionic interactions.

Synthetic Utility :

  • The formyl group in the target compound is advantageous for constructing heterocycles or covalent inhibitors, whereas the ethyl ester in may serve as a protecting group for carboxylic acids during multi-step syntheses.

Research Findings and Limitations

  • Ethyl 4-benzylmorpholine-2-carboxylate is commercially available in high purity (95%) and multiple quantities, indicating its utility as a reagent or intermediate .
  • Benzyl 2-(aminomethyl)morpholine-4-carboxylate has a documented CAS number and molecular weight but lacks purity or toxicity data .
  • Critical Knowledge Gaps: No direct data on the synthesis, stability, or bioactivity of this compound are available in the provided evidence. Comparative studies on metabolic pathways, solubility, or pharmacokinetics of these analogs are absent.

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